molecular formula C5H12N2O B1633652 (R)-2-amino-3-methylbutanamide

(R)-2-amino-3-methylbutanamide

Katalognummer: B1633652
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: XDEHMKQLKPZERH-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-amino-3-methylbutanamide is an organic compound with the molecular formula C5H12N2O It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-amino-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-methylbutanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-2-amino-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

(R)-2-amino-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (R)-2-amino-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-3-methylbutanamide: The enantiomer of (R)-2-amino-3-methylbutanamide, with similar but distinct properties.

    (2R)-2-amino-3-methylbutanoic acid: The corresponding acid form, which can be converted to the amide.

    (2R)-2-amino-3-methylbutanol: The alcohol derivative, which has different reactivity and applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C5H12N2O

Molekulargewicht

116.16 g/mol

IUPAC-Name

(2R)-2-amino-3-methylbutanamide

InChI

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1

InChI-Schlüssel

XDEHMKQLKPZERH-SCSAIBSYSA-N

Isomerische SMILES

CC(C)[C@H](C(=O)N)N

SMILES

CC(C)C(C(=O)N)N

Kanonische SMILES

CC(C)C(C(=O)N)N

Sequenz

V

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.